

An In-depth Technical Guide to Bromocyclopropane-d4: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Bromocyclopropane-d4*

Cat. No.: *B590943*

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This technical guide provides a comprehensive overview of the chemical structure and a viable synthetic route for **bromocyclopropane-d4**. This deuterated analog of bromocyclopropane is a valuable tool in mechanistic studies, metabolic profiling, and as a building block in the synthesis of deuterated pharmaceutical compounds.

Chemical Structure and Properties

Bromocyclopropane-d4 is a saturated monocyclic compound with the chemical formula C_3D_4HBr . The deuterium atoms are located on the cyclopropane ring, specifically at the 1, 1, 2, and 2 positions.

Table 1: Chemical and Physical Properties of **Bromocyclopropane-d4**

Property	Value
Chemical Formula	C ₃ D ₄ HBr
Molecular Weight	125.00 g/mol
CAS Number	1398065-55-8
Appearance	Colorless liquid (predicted)
Boiling Point	~69 °C (predicted, similar to unlabeled compound)
Synonyms	Cyclopropyl-d4 bromide, Bromo(perdeuterocyclopropane)

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **bromocyclopropane-d4**, based on the known data for the unlabeled compound and the principles of isotopic effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H NMR	~2.9	Singlet	The single proton on the bromine-bearing carbon. The signal will be a singlet due to the absence of adjacent protons.
^{13}C NMR	~30	Triplet (due to C-D coupling)	Carbon bearing the bromine atom.
~10	Multiplet (due to C-D coupling)	Deuterated carbons of the cyclopropane ring. The signals will be complex due to C-D coupling and may be broadened.	

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

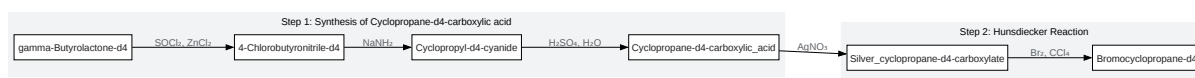
m/z	Predicted Relative Intensity	Assignment
124/126	Moderate	$[\text{M}]^{+\cdot}$ (Molecular ion peak with $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
83	High	$[\text{C}_3\text{D}_4\text{H}]^+$ (Loss of Br radical)
45	Moderate	$[\text{C}_3\text{D}_4]^{+\cdot}$ (Loss of HBr)

The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1, which is indicative of the presence of a single bromine atom.[\[1\]](#)[\[2\]](#)

Synthesis of Bromocyclopropane-d4

A viable and established method for the synthesis of **bromocyclopropane-d4** involves the Hunsdiecker reaction of the silver salt of cyclopropane-d4-carboxylic acid.[\[3\]](#)[\[4\]](#)[\[5\]](#) The overall

synthetic pathway is outlined below.



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Caption: Synthetic workflow for **bromocyclopropane-d4**.

Experimental Protocols

Step 1: Synthesis of Cyclopropane-d4-carboxylic acid

This multi-step synthesis starts from commercially available γ -butyrolactone-d4.

- 1a: Synthesis of 4-Chlorobutyronitrile-d4

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place γ -butyrolactone-d4 (1.0 eq). Add thionyl chloride (1.2 eq) dropwise at room temperature, followed by a catalytic amount of zinc chloride. Heat the mixture to reflux for 4 hours. After cooling, carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chlorobutyronitrile-d4.

- 1b: Synthesis of Cyclopropyl-d4-cyanide

Caution: This reaction should be performed in a well-ventilated hood due to the use of sodium amide.

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a suspension of sodium amide (1.1 eq) in anhydrous toluene. Heat the

suspension to 80 °C. Add 4-chlorobutyronitrile-d4 (1.0 eq) dropwise over 1 hour. Continue heating at 80 °C for an additional 2 hours. Cool the reaction mixture to room temperature and carefully quench with water. Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and distill to obtain cyclopropyl-d4-cyanide.

- 1c: Hydrolysis to Cyclopropane-d4-carboxylic acid

In a round-bottom flask, combine cyclopropyl-d4-cyanide (1.0 eq) with a mixture of concentrated sulfuric acid (2.0 eq) and water (5.0 eq). Heat the mixture to reflux for 3 hours. Cool the reaction to room temperature and pour it onto crushed ice. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield cyclopropane-d4-carboxylic acid.

Step 2: Hunsdiecker Reaction for the Synthesis of **Bromocyclopropane-d4**

- 2a: Preparation of Silver Cyclopropane-d4-carboxylate

Dissolve cyclopropane-d4-carboxylic acid (1.0 eq) in a minimal amount of water and neutralize with a 1 M sodium hydroxide solution. To this solution, add a solution of silver nitrate (1.0 eq) in water. A white precipitate of silver cyclopropane-d4-carboxylate will form. Filter the precipitate, wash with water and then acetone, and dry thoroughly in a vacuum oven at 60 °C for 12 hours.

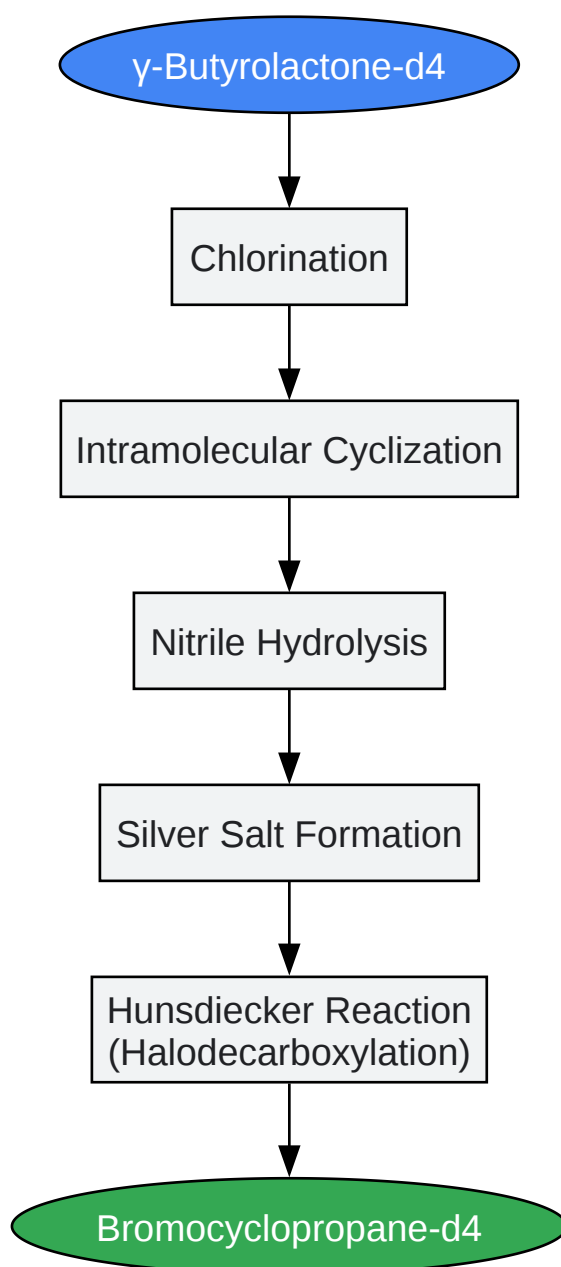
- 2b: Bromination to **Bromocyclopropane-d4**

Caution: Bromine is highly corrosive and toxic. This reaction must be performed in a well-ventilated hood with appropriate personal protective equipment.

Suspend the dry silver cyclopropane-d4-carboxylate (1.0 eq) in anhydrous carbon tetrachloride. Heat the suspension to reflux. Add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise to the refluxing suspension. The reaction is typically complete when the bromine color disappears and carbon dioxide evolution ceases. Cool the reaction mixture and filter to remove the silver bromide precipitate. Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, then with water and brine. Dry the organic layer over anhydrous calcium chloride and carefully distill to obtain pure **bromocyclopropane-d4**.

Logical Relationships in Synthesis

The synthesis of **bromocyclopropane-d4** is a sequential process where the successful completion of each step is critical for the next. The logical flow is dictated by the principles of organic functional group transformations.



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Caption: Logical flow of the synthetic strategy.

This guide provides a comprehensive framework for the synthesis and characterization of **bromocyclopropane-d4**. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available starting materials.

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